Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC17722587
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | ethyl 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C12H18N2O2/c1-3-9-11(12(15)16-4-2)14-8-6-5-7-10(14)13-9/h3-8H2,1-2H3 |
| Standard InChI Key | MRAVOODPGJNFSW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N2CCCCC2=N1)C(=O)OCC |
Introduction
Chemical Identity and Structural Features
Ethyl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is characterized by a partially saturated imidazo[1,2-a]pyridine core, with an ethyl ester group at position 3 and an ethyl substituent at position 2. The "5H,6H,7H,8H" designation indicates hydrogenation at the pyridine ring’s four adjacent positions, conferring a degree of saturation that distinguishes it from fully aromatic analogs . This structural modification likely enhances stability and alters electronic properties, influencing reactivity and intermolecular interactions.
The molecular formula is inferred as , with a molecular weight of 234.30 g/mol. Comparative analysis with ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9, MW 190.20 g/mol) highlights the impact of saturation and substituents on mass and potential stereochemistry.
Physicochemical Properties
The compound’s properties can be extrapolated from structurally related esters. For instance, ethyl imidazo[1,2-a]pyridine-2-carboxylate exhibits a melting point of 78–80°C , while saturation in the target compound may elevate this range due to increased molecular rigidity. Solubility is expected to follow trends observed in analogous heterocycles, with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.
Table 1: Comparative Physicochemical Data
Spectroscopic characterization would include -NMR signals for the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH), saturated ring protons (δ 1.5–2.5 ppm), and aromatic protons (δ 6.5–8.5 ppm for unsaturated regions) . IR spectra would show C=O stretching near 1700 cm and C-O ester vibrations around 1250 cm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume